molecular formula C17H16O6 B592809 6-Methyl-7-O-methylaromadendrin CAS No. 852385-13-8

6-Methyl-7-O-methylaromadendrin

Cat. No. B592809
CAS RN: 852385-13-8
M. Wt: 316.309
InChI Key: MGHMBAZWBKOORJ-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-7-O-methylaromadendrin is a natural compound extracted from the barks of Cephalotaxus sinensis . It is also known as amygdalin or laetrile.


Molecular Structure Analysis

The molecular formula of 6-Methyl-7-O-methylaromadendrin is C17H16O6. The average mass is 316.309 Da. It has two defined stereocentres .


Physical And Chemical Properties Analysis

6-Methyl-7-O-methylaromadendrin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anti-Inflammatory Properties

A study investigated the anti-inflammatory properties of several flavanones, including 7-O-methylaromadendrin, isolated from Inula viscosa. The study focused on both in vitro and in vivo analyses, revealing that 7-O-methylaromadendrin effectively inhibited secretory phospholipase A(2) activity in vitro, which may partly explain its observed anti-inflammatory effect in vivo. Additionally, it affected enzyme release, contributing to its anti-inflammatory properties (Hernández et al., 2007).

Inhibitory Activity Against Protein Carbonylation

Another study highlighted the role of compounds including 7-methylaromadendrin from Western Mediterranean Asteraceae species in inhibiting protein carbonylation. Protein carbonylation is associated with degenerative diseases, and these compounds, with their phenolic antioxidant and anti-inflammatory nature, demonstrated effective inhibitory activity, indicating their potential in combating such diseases (Marín et al., 2011).

Enzyme-Assisted Alkylation

Research on alkylating enzymes emphasized the significance of enzyme-assisted strategies in organic synthesis, which includes the modification of flavonoids like 7-O-methylaromadendrin. This approach is considered a promising alternative to classical synthesis for producing compounds with specific methylation patterns (Wessjohann et al., 2013).

Other Constituents from Inula graveolens

A study on the aerial parts of Inula graveolens identified various compounds, including 7-O-methylaromadendrin. This research contributes to understanding the chemical composition of this plant, which may further elucidate its potential applications in various fields (O¨ksu¨z & Topçu, 1992).

mRNA Methylation and Regulation

A study on mRNA methylation and its regulation revealed that modifications like m(6)A are common in mRNA, indicating the role of such modifications in physiological processes. Although not directly linked to 7-O-methylaromadendrin, this research provides insight into the broader context of methylation in biological systems (Meyer et al., 2012).

Mechanism of Action

7-O-methylaromadendrin, a related compound, has been shown to stimulate glucose uptake and improve insulin resistance in vitro . It does this by activating peroxisome proliferator-activated receptor γ2 (PPARγ2) and improving insulin resistance via phosphatidylinositol 3-kinase (PI3K) and AMP-activated protein kinase (AMPK)-dependent pathways . It’s possible that 6-Methyl-7-O-methylaromadendrin may have similar effects, but more research is needed to confirm this.

Safety and Hazards

The safety data sheets for 6-Methyl-7-O-methylaromadendrin suggest that it should be handled with care, using personal protective equipment, and avoiding dust formation . More specific safety and hazard information may be available on the MSDS .

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMBAZWBKOORJ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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